

# Navigating Negative Results: A Technical Guide to JNJ-39393406 Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-39393406 |           |
| Cat. No.:            | B1673019     | Get Quote |

#### Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting and troubleshooting negative or inconclusive results from studies involving **JNJ-39393406**, a positive allosteric modulator (PAM) of the  $\alpha$ 7 nicotinic acetylcholine receptor (nAChR).

## Frequently Asked Questions (FAQs)

Q1: What is JNJ-39393406 and what is its mechanism of action?

**JNJ-39393406** is an investigational drug that acts as a selective positive allosteric modulator (PAM) of the  $\alpha$ 7 nicotinic acetylcholine receptor (nAChR).[1] Unlike a direct agonist which binds to the primary activation site, a PAM binds to a different, allosteric site on the receptor. This binding enhances the receptor's response to its natural ligand, acetylcholine. Specifically, **JNJ-39393406** has been shown to lower the concentration of an agonist required to activate the  $\alpha$ 7 nAChR and to increase the maximum response of the receptor.[1]

Q2: For which indications has **JNJ-39393406** been studied, and what were the general outcomes?

**JNJ-39393406** has been investigated in Phase II clinical trials for the treatment of major depressive disorder and for smoking cessation.[1] Development for other indications such as schizophrenia and Alzheimer's disease was discontinued.[1] The clinical trials for depression



and smoking cessation did not meet their primary endpoints, leading to the classification of these studies as having negative results.[2]

Q3: What were the specific quantitative results of the key clinical trials with negative outcomes?

The negative outcomes of the pivotal Phase IIa trials are summarized in the tables below.

# Data Presentation: Summary of Negative Clinical Trial Results

Table 1: Phase IIa Study in Major Depressive Disorder (NCT02677207)[3][4]

| Outcome<br>Measure                                                              | JNJ-39393406<br>(n=35)        | Placebo (n=36)                | p-value | Interpretation                                                           |
|---------------------------------------------------------------------------------|-------------------------------|-------------------------------|---------|--------------------------------------------------------------------------|
| Change in Montgomery- Åsberg Depression Rating Scale (MADRS) Total Score        | No significant<br>improvement | No significant<br>improvement | 0.78    | No statistically significant antidepressant effect observed.             |
| Change in Brief Assessment of Cognition in Schizophrenia (BACS) Composite Score | No significant<br>improvement | No significant<br>improvement | 0.34    | No statistically significant improvement in cognitive function observed. |
| Adverse Events                                                                  | Well-tolerated                | Well-tolerated                | 0.44    | No significant difference in adverse events between the two groups.      |

Table 2: Smoking Cessation Study[5]



| Outcome Measure                    | JNJ-39393406                  | Placebo                       | Interpretation                                                                     |
|------------------------------------|-------------------------------|-------------------------------|------------------------------------------------------------------------------------|
| Number of Abstinent<br>Days        | No significant<br>increase    | No significant<br>increase    | The drug did not improve the ability of participants to abstain from smoking.      |
| Total Smoking<br>Exposure          | No significant reduction      | No significant reduction      | The drug did not lead to a decrease in the amount of smoking.                      |
| Craving and<br>Withdrawal Symptoms | No significant<br>improvement | No significant<br>improvement | The drug did not alleviate nicotine craving or withdrawal symptoms.                |
| Cognitive Function                 | No significant<br>improvement | No significant<br>improvement | No beneficial effects on cognitive function were observed during the quit attempt. |

## **Experimental Protocols and Methodologies**

While full, detailed study protocols are not publicly available, the following summarizes the key methodological aspects of the negative clinical trials.

Phase IIa Trial in Major Depressive Disorder (NCT02677207):

- Study Design: A randomized, double-blind, placebo-controlled, add-on to treatment-as-usual trial.[3][4]
- Participants: 71 patients diagnosed with unipolar depression.[3]
- Intervention: JNJ-39393406 administered for two weeks, added to the patients' existing antidepressant medication.[3]
- Primary Outcome Measures:



- Change in mood assessed by the Montgomery-Åsberg Depression Rating Scale (MADRS).[3][4]
- Change in cognitive function assessed by the Brief Assessment of Cognition in Schizophrenia (BACS) composite score.[3][4]

#### Smoking Cessation Trial:

- Study Design: A within-subject, cross-over design conducted in two parallel studies: one with healthy smokers and one with smokers with schizophrenia.[5]
- Participants: 36 healthy smokers and 62 smokers with schizophrenia.[5]
- Intervention: Participants received either JNJ-39393406 (100 mg twice daily) or a placebo in two separate 3-week phases, with a washout period in between.[5] In each phase, participants smoked as they wished for the first two weeks and then attempted to quit during the third week.[5]
- Primary Outcome Measures:
  - Number of abstinent days, confirmed by carbon monoxide levels.[5]
  - Reduction in total smoking exposure.[5]
- Secondary Outcome Measures:
  - Symptoms of withdrawal and craving.[5]
  - Performance on cognitive tasks (N-back and continuous performance task).

### **Troubleshooting Guides**

Issue: My in-vitro/in-vivo preclinical results with an  $\alpha 7$  nAChR PAM are positive, but the clinical data for **JNJ-39393406** is negative. How can I reconcile this?

Possible Explanations & Troubleshooting Steps:

## Troubleshooting & Optimization





- Translational Gap: Preclinical models, while valuable, may not fully recapitulate the complexity of human neuropsychiatric disorders. The circuits and pathologies underlying depression and nicotine addiction in humans are far more intricate than in animal models.
  - Recommendation: Critically evaluate the translatability of your preclinical model. Does it reflect the patient population, disease heterogeneity, and chronicity seen in the clinic?
     Consider using multiple, complementary models to strengthen the translational relevance of your findings.
- Target Engagement and Dosing: While JNJ-39393406 demonstrated target engagement in early studies, the optimal dose and dosing regimen for therapeutic efficacy in a complex clinical population may not have been achieved.
  - Recommendation: In your own studies, ensure you have robust biomarkers of target engagement. Are you able to demonstrate that your compound is reaching the target in the brain at sufficient concentrations and for an appropriate duration to exert a therapeutic effect?
- Patient Population and Disease Heterogeneity: Major depressive disorder and nicotine dependence are heterogeneous conditions with diverse underlying neurobiology. A drug targeting a specific pathway like the α7 nAChR may only be effective in a sub-population of patients.
  - Recommendation: Consider incorporating biomarkers in your studies to stratify your study population. Are there genetic or neurophysiological markers that could predict a response to an α7 nAChR PAM?

Issue: I am designing a study with an  $\alpha$ 7 nAChR PAM and want to avoid the pitfalls that may have led to the negative results of **JNJ-39393406**.

Recommendations for Study Design:

• Endpoint Selection: The choice of primary endpoints is critical. For cognitive enhancement, ensure the chosen tests are sensitive to the specific cognitive domains targeted by α7 nAChR modulation. For depression, consider that effects on mood may be secondary to improvements in cognition or anhedonia.



- Duration of Treatment: The two-week treatment duration in the JNJ-39393406 depression trial may have been too short to observe significant clinical improvement. Neuroplastic changes underlying antidepressant and pro-cognitive effects often require longer treatment periods.
- Combination Therapy: The add-on design in the depression trial introduces variability due to
  the diverse background medications. While reflective of real-world use, it can mask the true
  effect of the investigational drug. Consider studies in monotherapy or with a more restricted
  list of allowed concomitant medications.
- Receptor Desensitization: While PAMs are thought to mitigate the receptor desensitization seen with direct agonists, this phenomenon should still be considered, especially with chronic dosing.
  - Recommendation: Incorporate measures of receptor function or downstream signaling to monitor for potential desensitization over the course of your study.

# Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Simplified signaling pathway of the  $\alpha$ 7 nAChR modulated by **JNJ-39393406**.







Click to download full resolution via product page

Caption: High-level workflows of the JNJ-39393406 clinical trials with negative outcomes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JNJ-39393406 Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. The effects of JNJ-39393406 a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Negative Results: A Technical Guide to JNJ-39393406 Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673019#interpreting-negative-results-from-jnj-39393406-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com